molecular formula C12H13N5S3 B5708556 9-methyl-5-(methylthio)-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione

9-methyl-5-(methylthio)-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione

Cat. No. B5708556
M. Wt: 323.5 g/mol
InChI Key: FOALRXGKKDYRGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound "9-methyl-5-(methylthio)-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione" belongs to a class of heterocyclic compounds that have garnered interest due to their potential in various scientific and industrial applications. These compounds exhibit a complex molecular structure that involves multiple rings, including pyridine, thiophene, triazole, and pyrimidine moieties, contributing to their unique chemical and physical properties.

Synthesis Analysis

Synthesis of related compounds often involves the condensation of active methylene nitriles with azido-substituted thiophenes or isothiocyanates, followed by cyclization and further functionalization processes. For example, the synthesis of 1,2,3-triazolo[1,5-a]thieno[3,2-d]pyrimidines was achieved through reactions involving 3-azido-2-substituted thiophenes (Westerlund, 1980).

Molecular Structure Analysis

The structural analysis of such compounds typically involves NMR, IR spectroscopy, and X-ray crystallography to confirm the arrangement of atoms within the molecule. The incorporation of various functional groups contributes to the stability and reactivity of the molecular framework, influencing its chemical behavior and interaction with other molecules.

Chemical Reactions and Properties

Heterocyclic compounds of this class participate in a variety of chemical reactions, including nucleophilic substitution, cyclocondensation, and rearrangement reactions. These reactions are pivotal for introducing new functional groups or modifying the existing structure to enhance the compound's chemical properties (Davoodnia et al., 2008).

Future Directions

Thienopyrimidines, including “9-methyl-5-(methylthio)-8,9,10,11-tetrahydropyrido[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione”, hold promise for future research due to their diverse biological activities and their structural similarity to purines . Future research could focus on exploring the therapeutic potential of these compounds, particularly in the field of oncology .

properties

IUPAC Name

13-methyl-7-methylsulfanyl-10-thia-3,4,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,7,11(16)-tetraene-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5S3/c1-16-4-3-6-7(5-16)20-10-8(6)9-14-15-11(18)17(9)12(13-10)19-2/h3-5H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOALRXGKKDYRGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC3=C2C4=NNC(=S)N4C(=N3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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